5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride
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Overview
Description
5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride is a complex chemical compound, notable for its distinct structure and multifaceted applications across various scientific fields. Its unique arrangement of atoms provides a stable framework, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride typically involves a series of intricate steps. Starting from commercially available precursors, the process might include cyclization reactions, reduction processes, and the introduction of the oxadiazole ring through specific reagents and catalysts. Key reaction conditions such as temperature, solvent, and pH must be meticulously controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, large-scale production necessitates optimization of each step to maximize efficiency while minimizing cost and waste. This could involve continuous flow reactors, the use of more environmentally benign solvents, and the recycling of catalysts. The scalability of the production process is critical to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound may undergo oxidation reactions, particularly affecting the cyclopentane ring, leading to the formation of oxo-derivatives.
Reduction: : Reduction can occur at the oxadiazole ring, possibly generating a range of reduced derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles like amines, thiols, and alkoxides can initiate substitution reactions, often under mild conditions and in the presence of base catalysts.
Major Products
The products formed from these reactions vary but typically involve structural modifications that could enhance or alter the compound's biological activity or physical properties.
Scientific Research Applications
This compound finds applications across a spectrum of scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe or modulator in biochemical assays.
Medicine: : Potential therapeutic applications, possibly as an antimicrobial or anticancer agent.
Industry: : Employed in the production of polymers or as a specialty chemical in various formulations.
Mechanism of Action
The exact mechanism by which 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride exerts its effects is likely tied to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids, with pathways involved in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Compared to its structural analogs, this compound might exhibit unique properties such as enhanced stability, higher bioavailability, or greater specificity for a given target. Similar compounds include various oxadiazole derivatives, each with slight modifications leading to different biological activities or physical properties. Examples might be 5-(3,4-dihydroxyphenyl)-3-methyl-1,2,4-oxadiazole or 5-(pyridin-2-yl)-3-methyl-1,2,4-oxadiazole.
The distinctiveness of 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride lies in its specific stereochemistry and the resultant biological activities it can perform, setting it apart in its category.
Remember, this is a highly technical overview. If there's a particular section you want to dive deeper into, let me know and we can explore further.
Properties
IUPAC Name |
5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-12-9(14-13-7)10-4-2-3-8(10)5-11-6-10;/h8,11H,2-6H2,1H3;1H/t8-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDGLVUZCBNJU-GNAZCLTHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C23CCCC2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@]23CCC[C@H]2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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